molecular formula C29H39N5O7 B1624011 N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide CAS No. 75935-65-8

N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide

Cat. No.: B1624011
CAS No.: 75935-65-8
M. Wt: 569.6 g/mol
InChI Key: HNSVYXUELBPFEO-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-[[1-[[1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate is a complex organic compound It is characterized by the presence of multiple functional groups, including nitro, amide, and carbamate groups

Preparation Methods

The synthesis of N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide involves multiple steps. The general synthetic route includes the protection of amino groups, coupling reactions, and deprotection steps. The reaction conditions typically involve the use of organic solvents, bases, and coupling reagents. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amide and carbamate groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[1-[[1-[[1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with proteins and enzymes. The amide and carbamate groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar compounds include other carbamates and amides with nitro and phenyl groups. For example:

  • tert-Butyl (4-aminocyclohexyl)carbamate
  • tert-Butyl carbamate
  • tert-Butyl 4-amino-1-piperidinecarboxylate These compounds share similar functional groups but differ in their specific structures and properties. The unique combination of functional groups in N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide gives it distinct chemical and biological properties.

Properties

CAS No.

75935-65-8

Molecular Formula

C29H39N5O7

Molecular Weight

569.6 g/mol

IUPAC Name

tert-butyl N-[1-[[1-[[1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C29H39N5O7/c1-6-7-13-23(26(36)31-21-14-16-22(17-15-21)34(39)40)32-25(35)19(2)30-27(37)24(18-20-11-9-8-10-12-20)33-28(38)41-29(3,4)5/h8-12,14-17,19,23-24H,6-7,13,18H2,1-5H3,(H,30,37)(H,31,36)(H,32,35)(H,33,38)

InChI Key

HNSVYXUELBPFEO-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C

sequence

FAX

Origin of Product

United States

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